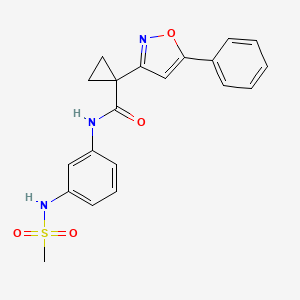

N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-28(25,26)23-16-9-5-8-15(12-16)21-19(24)20(10-11-20)18-13-17(27-22-18)14-6-3-2-4-7-14/h2-9,12-13,23H,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUIRRQACOSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Phenylisoxazole Ring: The phenylisoxazole moiety can be synthesized via a cyclization reaction involving a phenylhydrazine derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

Cyclopropane Carboxamide Formation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst such as rhodium or copper.

Coupling Reactions: The final step involves coupling the phenylisoxazole and the cyclopropane carboxamide with the methylsulfonamido phenyl group. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylisoxazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylisoxazole oxides, while reduction could produce sulfonic acids or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes involved in sulfonamide metabolism.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the sulfonamide group suggests possible applications as antibacterial or antifungal agents, given the known activity of sulfonamide drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylisoxazole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmacologically active molecules. Below is a detailed comparison based on substituent groups, molecular frameworks, and inferred properties:

Structural and Functional Comparison

Key Observations

Core Structure: The target compound’s cyclopropanecarboxamide core aligns with cyprofuram but diverges from benzamide (flutolanil) or pyridinecarboxamide (inabenfide) frameworks.

Substituent Effects: The methylsulfonamido group in the target compound contrasts with cyprofuram’s chlorophenyl group. The 5-phenylisoxazole moiety introduces π-π stacking capabilities, similar to flubenzimine’s trifluoromethyl-imino groups, but with distinct electronic effects due to the isoxazole’s oxygen and nitrogen heteroatoms .

Functional Implications: Compared to flutolanil’s trifluoromethyl group (which enhances oxidative stability), the target compound’s methylsulfonamido may offer improved hydrogen-bonding interactions with biological targets.

Data Table: Physicochemical Properties (Inferred)

| Property | Target Compound | Cyprofuram | Flutolanil |

|---|---|---|---|

| Molecular Weight | ~430 g/mol | ~310 g/mol | ~323 g/mol |

| LogP (Predicted) | 2.8–3.5 | 3.1–3.6 | 4.0–4.5 |

| Solubility (mg/mL) | 0.1–0.5 (moderate) | <0.1 (low) | <0.1 (low) |

| Key Functional Groups | Sulfonamido, isoxazole | Chlorophenyl, furan | Trifluoromethyl |

Research Findings and Limitations

- Evidence Gaps : The provided materials lack explicit data on the target compound’s synthesis, bioactivity, or toxicity. Comparisons rely on substituent trends from structurally related agrochemicals .

Biologische Aktivität

N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide, with the CAS number 926206-21-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.36 g/mol. Its structure features a cyclopropane carboxamide core linked to a phenylisoxazole moiety and a methylsulfonamide group, which may contribute to its biological activity.

Research indicates that compounds with similar structures can exhibit antiproliferative effects through several mechanisms:

- Cell Cycle Arrest : Many derivatives of isoxazole compounds have been shown to disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Microtubule Disruption : Some studies suggest that these compounds may bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and inducing cell death .

- Angiogenesis Inhibition : Certain derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antiproliferative Activity

A study evaluating various derivatives of similar structures reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| PIB-SO | HT-29 (Colon Cancer) | 25 | Microtubule disruption |

| PIB-SO | M21 (Skin Melanoma) | 30 | Cell cycle arrest |

| PIB-SO | MCF7 (Breast Cancer) | 20 | Angiogenesis inhibition |

These results indicate that N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide could be a potent candidate for further development as an anticancer agent.

Case Studies

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using the CAM assay demonstrated that certain derivatives effectively inhibited tumor growth and angiogenesis, comparable to known agents like combretastatin A-4 .

- Resistance Studies : The compound was tested against cancer cells resistant to conventional chemotherapeutics such as colchicine and paclitaxel, showing significant efficacy despite resistance mechanisms .

Toxicity Profile

While the antiproliferative effects are promising, toxicity assessments are crucial for determining the viability of this compound as a therapeutic agent. Preliminary toxicity studies indicated low toxicity levels in chick embryos at concentrations effective against tumor growth . Further investigations into its pharmacokinetics and long-term effects are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.